6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a yield of 71% was obtained for a related compound, which appeared as a yellow solid with a melting point of 287–288 °C .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure with a five-membered ring fused to a six-membered ring. One of the carbon atoms in the five-membered ring is replaced by a nitrogen atom, and the six-membered ring contains two additional nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are not available, related compounds have been studied. For instance, one study reported the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its InChI code is 1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13), and its InChI key is NPXFUIWZQKUEQK-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Analog Compounds
A study by Toja et al. (1986) involved the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which are analogs of nalidixic acid, a well-known antibacterial agent. This synthesis demonstrates the potential of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in creating compounds with antibacterial properties.
Building Blocks for Synthesis
Figueroa‐Pérez et al. (2006) highlighted the use of 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives, showcasing its utility in creating various biologically active compounds (Figueroa‐Pérez et al., 2006).
Multidentate Agents Synthesis
The functionalization of 1H-pyrrolo[2,3-b]pyridine for creating compounds directed toward agrochemicals and functional materials was studied by Minakata et al. (1992). This included the introduction of amino groups at the 6-position of 7-azaindole, forming multidentate agents (Minakata et al., 1992).
Antibacterial Screening
Abdel-Mohsen and Geies (2008) used 2-Chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile as a building block for synthesizing 1H-pyrrolo[2,3-b]pyridine systems, which were then screened for antibacterial properties. This study further supports the role of such compounds in medicinal chemistry (Abdel-Mohsen & Geies, 2008).
Synthesis of Pyrazole Derivatives
Research by Shen et al. (2012) involved the synthesis and characterization of new pyrazole derivatives, indicating the broader application of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in synthesizing novel organic compounds (Shen et al., 2012).
Condensation Reactions
The work by Lichitsky et al. (2010) demonstrated the preparation of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids via three-component condensation, further illustrating the chemical versatility and applicability of related compounds (Lichitsky et al., 2010).
Cyclization Studies
Research by Brodrick and Wibberley (1975) involved cyclization studies with 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles to yield 1H-pyrrolo[2,3-b]pyridines, showcasing the compound's role in complex chemical transformations (Brodrick & Wibberley, 1975).
Safety And Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the reported activity of related compounds against FGFR1, 2, and 3 , it would be interesting to investigate whether 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exhibits similar activity.
properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXFUIWZQKUEQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669119 | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
CAS RN |
915140-96-4 | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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